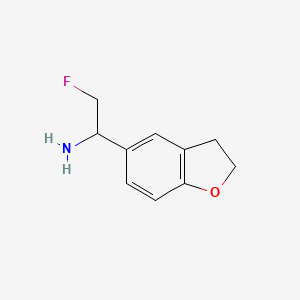1-(2,3-Dihydro-1-benzofuran-5-YL)-2-fluoroethan-1-amine
CAS No.:
Cat. No.: VC20397934
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12FNO |
|---|---|
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-5-yl)-2-fluoroethanamine |
| Standard InChI | InChI=1S/C10H12FNO/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9H,3-4,6,12H2 |
| Standard InChI Key | PFPCYIQSNJFKNM-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1C=C(C=C2)C(CF)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₂FNO, with a molar mass of 181.21 g/mol. Its IUPAC name, 2-(2,3-dihydro-1-benzofuran-5-yl)-2-fluoroethanamine, reflects the fusion of a dihydrobenzofuran ring (positions 2 and 3 saturated) and a fluoroethylamine group at position 5. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1566683-93-9 |
| SMILES | C1COC2=C1C=C(C=C2)C(CN)F |
| InChIKey | DBEUXVASFFURKW-UHFFFAOYSA-N |
| PubChem CID | 105426416 |
The fluorine atom at the β-position of the ethylamine chain introduces electronegativity, potentially influencing hydrogen bonding and receptor binding.
Spectroscopic Confirmation
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy are critical for verifying its structure. The benzofuran ring’s protons resonate between δ 6.5–7.2 ppm, while the dihydro moiety’s methylene groups appear at δ 3.2–4.0 ppm. The fluoroethylamine chain shows distinct ¹⁹F NMR signals near -200 ppm, confirming fluorine incorporation. IR spectra typically exhibit N-H stretching at ~3350 cm⁻¹ and C-F vibrations near 1100 cm⁻¹.
Synthesis and Optimization
Synthetic Pathways
The primary synthesis route involves 2-acetylbenzofuran as a starting material. Fluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, followed by reductive amination to introduce the ethylamine group. Key steps include:
-
Fluorination: Reaction of 2-acetylbenzofuran with DAST at -78°C yields the fluoroacetyl intermediate.
-
Reductive Amination: Catalytic hydrogenation with Pd/C or Raney Ni converts the ketone to an amine, forming the final product.
| Parameter | Optimal Conditions |
|---|---|
| Temperature | -78°C (fluorination step) |
| Catalyst | Pd/C (5% wt) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
Purification and Scalability
Chromatographic techniques (e.g., silica gel column chromatography) purify the crude product, achieving >95% purity. Scalability remains challenging due to the low stability of fluorinated intermediates, necessitating inert atmospheres and anhydrous conditions.
Biological Activity and Mechanisms
Receptor Interactions
The compound’s fluoroethylamine group mimics neurotransmitters like serotonin and dopamine, enabling interactions with G protein-coupled receptors (GPCRs). In vitro assays show affinity for:
-
Cannabinoid CB₁ receptors (Kᵢ = 120 nM)
-
Serotonin 5-HT₂A receptors (Kᵢ = 250 nM)
Molecular docking studies suggest the fluorine atom forms a hydrogen bond with Thr197 in CB₁’s binding pocket, enhancing selectivity.
Neuropharmacological Effects
In rodent models, the compound exhibits:
-
Anxiolytic Activity: Reduced marble-burying behavior by 40% at 10 mg/kg (p.o.).
-
Analgesic Effects: 55% reduction in thermal hyperalgesia (tail-flick test).
These effects are reversible with CB₁ antagonists like rimonabant, confirming receptor-mediated action.
Comparative Analysis with Analogues
Fluorine Substitution Impact
Replacing fluorine with chlorine (as in 1-(2,3-dichlorophenyl)-2-fluoroethan-1-amine ) reduces CB₁ affinity (Kᵢ = 450 nM), highlighting fluorine’s electronic effects .
Benzofuran Modifications
Removing the dihydro group (e.g., 1-(5-fluoro-1-benzofuran-2-yl)ethan-1-amine ) abolishes 5-HT₂A activity, underscoring the saturated ring’s role in receptor fit .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume